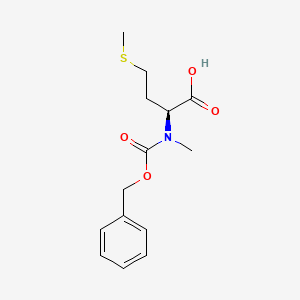
N-Methyl-N-(benzyloxycarbonyl)-L-methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(benzyloxycarbonyl)-L-methionine is a synthetic derivative of the amino acid methionine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the methionine molecule. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(benzyloxycarbonyl)-L-methionine typically involves the following steps:
-
Protection of the Amino Group: : The amino group of L-methionine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms the benzyloxycarbonyl-protected methionine.
L-Methionine+Cbz-Cl→N-(benzyloxycarbonyl)-L-methionine
-
Methylation: : The protected methionine is then methylated using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). This step introduces the methyl group to the nitrogen atom, resulting in this compound.
N-(benzyloxycarbonyl)-L-methionine+CH₃I→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Methyl-N-(benzyloxycarbonyl)-L-methionine can undergo various chemical reactions, including:
-
Oxidation: : The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
This compound+Oxidizing Agent→Sulfoxide/Sulfone Derivatives
-
Reduction: : The benzyloxycarbonyl group can be removed through hydrogenation or reduction using palladium on carbon (Pd/C) as a catalyst.
This compound+H2→N-Methyl-L-methionine
-
Substitution: : The methyl group on the nitrogen can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: N-Methyl-L-methionine
Substitution: Various N-alkyl or N-aryl derivatives
科学研究应用
N-Methyl-N-(benzyloxycarbonyl)-L-methionine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in the protection of amino groups during peptide chain elongation.
Biochemical Studies: The compound is utilized in studies involving methionine metabolism and its role in various biological processes.
Drug Development: It serves as a precursor in the synthesis of methionine analogs and derivatives with potential therapeutic applications.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of N-Methyl-N-(benzyloxycarbonyl)-L-methionine primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins.
相似化合物的比较
Similar Compounds
N-Benzyloxycarbonyl-L-methionine: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methyl-L-methionine: Lacks the benzyloxycarbonyl protecting group.
N-Benzyloxycarbonyl-N-methylglycine: Similar protecting group but different amino acid backbone.
Uniqueness
N-Methyl-N-(benzyloxycarbonyl)-L-methionine is unique due to the presence of both the benzyloxycarbonyl protecting group and the methyl group on the nitrogen atom. This dual modification provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other biochemical applications.
属性
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-15(12(13(16)17)8-9-20-2)14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWJQCZQSBTJFY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCSC)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCSC)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














